(1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol
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Overview
Description
(1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyhexyl group and a pentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the use of cyclopentane as the starting material, which undergoes a series of reactions including alkylation, hydroboration-oxidation, and Wittig reaction to introduce the hydroxyhexyl and pentenyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenyl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 and a metal catalyst like Pd/C (Palladium on carbon).
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features could make it a candidate for drug development or as a probe in biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets may lead to the development of new drugs.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, materials, or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol exerts its effects depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The specific pathways involved would depend on the context of its application, such as its use in drug development or as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-one
- (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentane
Uniqueness
The uniqueness of (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol lies in its specific stereochemistry and the presence of both hydroxyhexyl and pentenyl groups. This combination of features may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
CAS No. |
827325-77-9 |
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Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(1R,2S,3S)-3-(6-hydroxyhexyl)-2-pent-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C16H30O2/c1-2-3-6-10-15-14(11-12-16(15)18)9-7-4-5-8-13-17/h3,6,14-18H,2,4-5,7-13H2,1H3/t14-,15-,16+/m0/s1 |
InChI Key |
XEDGHMCHZZNDNT-HRCADAONSA-N |
Isomeric SMILES |
CCC=CC[C@H]1[C@H](CC[C@H]1O)CCCCCCO |
Canonical SMILES |
CCC=CCC1C(CCC1O)CCCCCCO |
Origin of Product |
United States |
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